Positional Isomer Phase Transition Comparison
The 3-nitro-4-(dimethylamino) substitution pattern confers a distinct thermochemical stability profile compared to the 2-nitro regioisomer. 4-(Dimethylamino)-3-nitrobenzaldehyde exhibits a melting point of 105-107 °C and a predicted boiling point of 335.9 °C at 760 mmHg . In contrast, its close positional isomer, 4-(dimethylamino)-2-nitrobenzaldehyde (CAS 56670-20-3), melts at a higher temperature of 117 °C (with decomposition) and boils at a significantly higher 365.5 °C at 760 mmHg . This difference in phase transition temperatures reflects altered intermolecular forces due to the changed proximity of the nitro and dimethylamino groups, which can impact purification methods (e.g., recrystallization, sublimation) and thermal stability during scale-up processes.
| Evidence Dimension | Melting Point and Boiling Point |
|---|---|
| Target Compound Data | Melting Point: 105-107 °C; Boiling Point: 335.9 °C at 760 mmHg |
| Comparator Or Baseline | 4-(Dimethylamino)-2-nitrobenzaldehyde (CAS 56670-20-3): Melting Point: 117 °C (dec.); Boiling Point: 365.5 °C at 760 mmHg |
| Quantified Difference | Δ Melting Point: ~10-12 °C; Δ Boiling Point: 29.6 °C |
| Conditions | Standard atmospheric pressure; data from commercial supplier technical datasheets and predicted values. |
Why This Matters
Lower melting and boiling points can simplify purification via recrystallization or distillation and reduce energy costs in large-scale synthesis.
